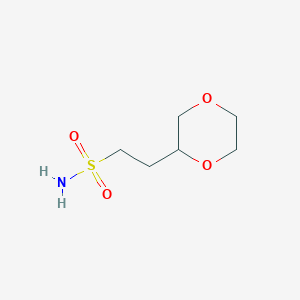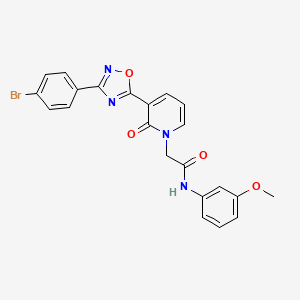![molecular formula C21H19F2N5O3 B2531081 7-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 725219-57-8](/img/structure/B2531081.png)
7-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a heterocyclic compound with the molecular formula C14H13F2N5O2 . It is also known by other synonyms such as 881470-96-8, 7- (4- (difluoromethoxy)phenyl)-5-methyl-4,7-dihydro- [1,2,4]triazolo [1,5-a]pyrimidine-6-carboxamide .
Synthesis Analysis
The synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance . Different methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines .Molecular Structure Analysis
The molecular weight of the compound is 321.28 g/mol . The InChIKey of the compound is LCMKRSYKXUWEDC-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound exhibits reactivity due to its nitrogenous heterocycles . It has been used in various synthetic methods, starting from aminotriazoles and pyrimidines, leading to heterocyclic systems containing the triazolopyrimidine ring .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 95.1 Ų and a rotatable bond count of 4 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells. Notably, it demonstrated excellent anti-tumor activity with low IC50 values against these cell lines . Further studies are needed to elucidate its mechanism of action and optimize its efficacy.
Tubulin Polymerization Inhibition
In silico studies have suggested that derivatives of this compound may act as tubulin polymerization inhibitors . Tubulin is a key protein involved in cell division, and inhibiting its polymerization can disrupt cancer cell growth. Investigating this compound’s interaction with tubulin could provide valuable insights for drug development.
c-Met Kinase Inhibition
Compound 22i, a derivative of this structure, exhibited potent c-Met kinase inhibition at the nanomolar level (IC50 = 48 nM) . The c-Met pathway plays a crucial role in cell proliferation, survival, and metastasis. Inhibiting c-Met could be therapeutically relevant for cancer treatment.
Rare and Unique Chemical Collection
Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. However, analytical data for this product are not available, and buyers assume responsibility to confirm its identity and purity .
Wirkmechanismus
While the specific mechanism of action for this compound is not mentioned in the retrieved sources, compounds containing the [1,2,4]-triazolo [1,5- a ]pyrimidine ring exhibit biological activity in various therapeutic areas such as anti-cancer, anti-parasitic, antifungal, antiviral and anti-inflammatory activities .
Zukünftige Richtungen
The triazolopyrimidine scaffolding has found numerous applications in agricultural chemistry and medicinal chemistry . It is interesting to note that compounds containing the [1,2,4]-triazolo [1,5- a ]pyrimidine ring exhibit biological activity in various therapeutic areas . Therefore, in order to obtain molecules with potential pharmacological activities, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance .
Eigenschaften
IUPAC Name |
7-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5O3/c1-12-17(19(29)27-15-5-3-4-6-16(15)30-2)18(28-21(26-12)24-11-25-28)13-7-9-14(10-8-13)31-20(22)23/h3-11,18,20H,1-2H3,(H,27,29)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGOUAOYRZXLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(F)F)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2531002.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![2-(allylthio)-5-(benzo[d][1,3]dioxol-5-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2531004.png)
![8-((2,5-Dimethylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2531007.png)
![Tert-butyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2531008.png)




![1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine](/img/structure/B2531018.png)
![1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol](/img/structure/B2531019.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2531021.png)